

# Antiviral agent 20 application in specific viral infection models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Antiviral agent 20

Cat. No.: B12406496

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Application Notes and Protocols: Remdesivir (GS-5734)

Disclaimer: The following application notes and protocols are based on publicly available research data for Remdesivir, which is used here as a representative example for the placeholder "**Antiviral agent 20**." Researchers should consult the primary literature and institutional guidelines before implementing any experimental protocols.

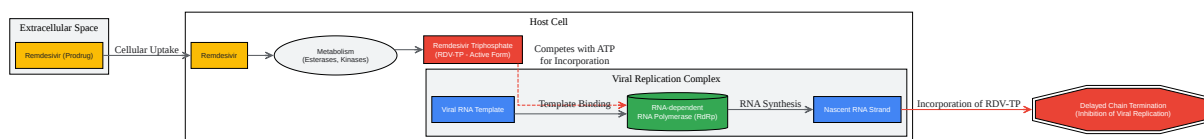
## Introduction

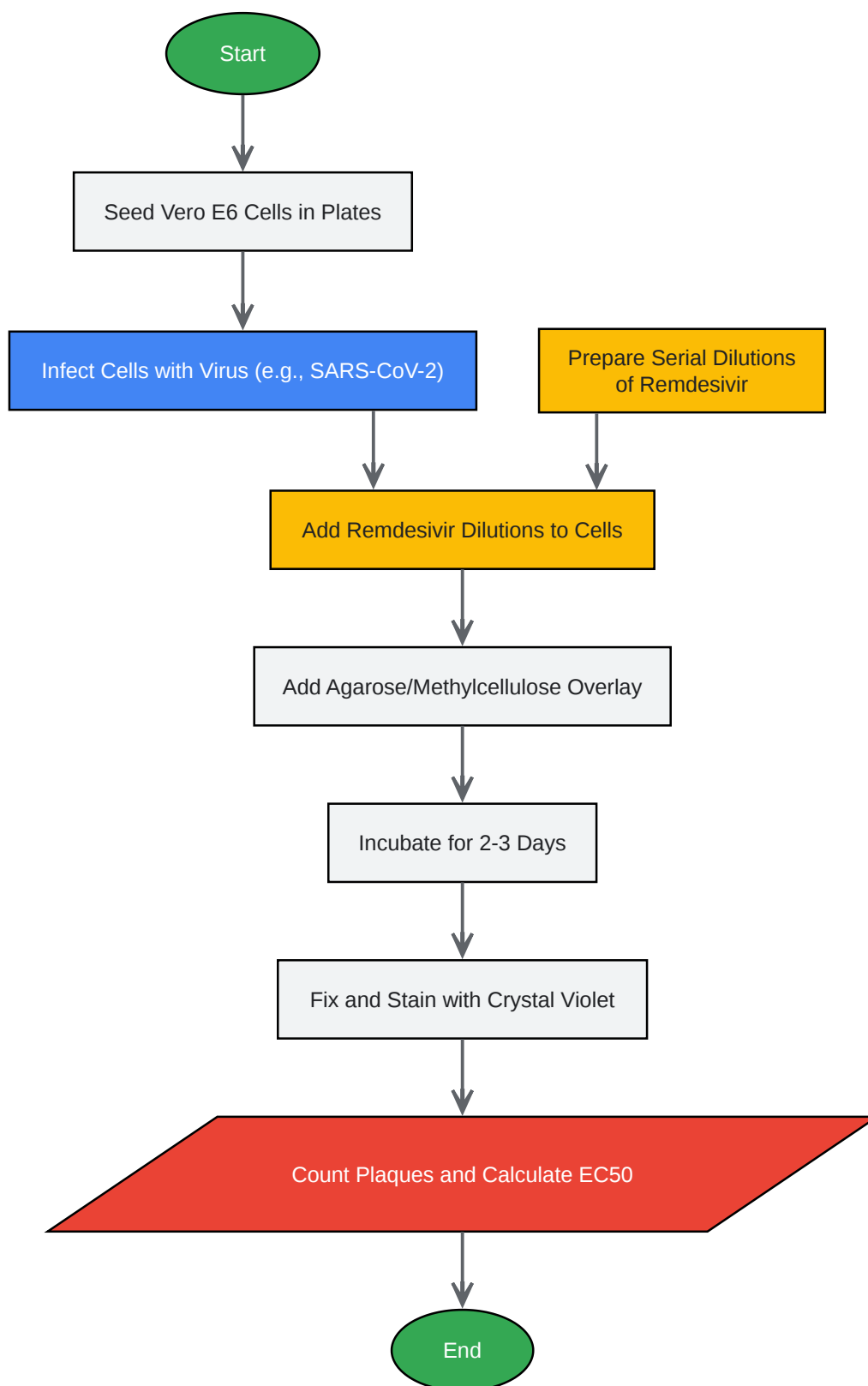
Remdesivir (sold under the brand name Veklury) is a broad-spectrum antiviral medication developed by Gilead Sciences.[1] It is a nucleotide analog prodrug designed to inhibit viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[2] Originally developed for Hepatitis C and later tested against Ebola and Marburg viruses, Remdesivir has shown significant antiviral activity against a range of coronaviruses, including SARS-CoV, MERS-CoV, and SARS-CoV-2.[1][3]

## Mechanism of Action

Remdesivir is a phosphoramidate prodrug of a 1'-cyano-substituted adenosine nucleotide analogue.[4] It is cell-permeable and is metabolized within the host cell to its active form, remdesivir triphosphate (RDV-TP). RDV-TP acts as an analog of adenosine triphosphate (ATP) and competes for incorporation into nascent viral RNA strands by the viral RdRp. The incorporation of RDV-TP into the growing RNA chain leads to delayed chain termination, thereby disrupting viral replication. Studies on coronaviruses like MERS-CoV and SARS-CoV-2

have shown that after the incorporation of remdesivir, the addition of a few more nucleotides is followed by a halt in RNA synthesis. This mechanism gives Remdesivir its potent antiviral effect.





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## References

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Address: 3281 E Guasti Rd

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